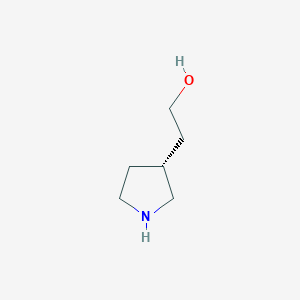![molecular formula C26H25N3O B3233134 1-(naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine CAS No. 1351608-22-4](/img/structure/B3233134.png)
1-(naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine
Descripción general
Descripción
1-(Naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine is a complex organic compound that features a naphthalene moiety, an imidazole ring, and a piperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and aniline derivatives under acidic conditions.
Attachment of the naphthalene moiety: This step involves the acylation of the imidazole ring with naphthalene-1-carbonyl chloride in the presence of a base such as pyridine.
Formation of the piperidine ring: The final step involves the reaction of the intermediate with piperidine under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- 1-(Naphthalene-1-carbonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
- 1-(Naphthalene-1-carbonyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine
Comparison:
- Uniqueness : The presence of the phenyl group in 1-(naphthalene-1-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine provides unique steric and electronic properties, which can influence its reactivity and binding affinity compared to its methyl and ethyl analogs .
- Reactivity : The phenyl-substituted compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the phenyl group .
Propiedades
IUPAC Name |
naphthalen-1-yl-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c30-26(24-12-6-10-21-7-4-5-11-23(21)24)28-16-13-20(14-17-28)19-29-18-15-27-25(29)22-8-2-1-3-9-22/h1-12,15,18,20H,13-14,16-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLCDWKPPIBDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)




![2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3233102.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B3233107.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233128.png)


![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233143.png)
